[4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone
Description
4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone (CAS: 65514-71-8) is a piperazine-based compound featuring a 2-amino-4-chlorophenyl substituent on the piperazine ring and a phenyl methanone group. Its molecular formula is C₁₈H₂₁ClN₄O, with an average mass of 344.843 g/mol .
Properties
IUPAC Name |
[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-6-7-16(15(19)12-14)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYAWDLCFIHXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acylation of Substituted Piperazine
A primary route involves the condensation of 4-(2-amino-4-chlorophenyl)piperazine with benzoyl chloride. This method leverages nucleophilic acyl substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of benzoyl chloride.
Procedure :
- Synthesis of 4-(2-Amino-4-chlorophenyl)piperazine :
- Acylation with Benzoyl Chloride :
- The piperazine derivative (0.01 mol) is dissolved in dry dichloromethane (DCM) under nitrogen.
- Benzoyl chloride (0.012 mol) is added dropwise at 0°C, followed by triethylamine (0.015 mol) to scavenge HCl.
- The mixture is stirred at room temperature for 8–12 hours, followed by quenching with ice water. The product is extracted with DCM, dried over Na₂SO₄, and recrystallized from ethanol.
Key Parameters :
Friedel-Crafts Acylation and Subsequent Amination
An alternative approach involves constructing the methanone core before introducing the piperazine moiety.
Procedure :
- Friedel-Crafts Acylation :
- Piperazine Coupling :
Challenges :
- Regioselectivity issues due to competing reactions at the chloroacetate’s α-position.
- Requires strict anhydrous conditions to prevent hydrolysis.
Optimization and Mechanistic Insights
Protecting Group Strategies
The 2-amino group on the chlorophenyl ring is susceptible to unintended acylation. To mitigate this:
- Protection : The amine is acetylated using acetic anhydride (1.5 eq) in pyridine at 25°C for 2 hours.
- Deprotection : After acylation, the acetyl group is removed via hydrolysis with 6M HCl under reflux (80°C, 4 hours).
Impact on Yield :
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Elevated temperatures (80–100°C) improve kinetics but risk decomposition beyond 120°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
- Purity : ≥98% by area normalization.
Industrial-Scale Considerations
Cost-Effective Piperazine Synthesis
Byproduct Management
- Hydrolysis Byproducts : Benzyl amine or phenethyl amine generated during deprotection are recovered via distillation.
- Recycling : Byproducts are reused in upstream reactions, improving atom economy.
Emerging Methodologies
Microwave-Assisted Synthesis
Enzymatic Acylation
- Lipase Catalysis : Candida antarctica lipase B (CAL-B) in tert-butanol at 50°C achieves 60% conversion, avoiding harsh reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the carbonyl group in the phenylmethanone moiety.
Substitution: The compound can participate in substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic chemistry, **4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone serves as a crucial intermediate for synthesizing more complex molecules. Its piperazine ring structure allows for versatile modifications, making it a valuable building block in drug development and materials science. The compound's synthesis typically involves the reaction of 2-amino-4-chlorobenzonitrile with piperazine under specific conditions, often utilizing solvents like ethanol or methanol and catalysts such as palladium on carbon to enhance yield and purity.
Biology
Biologically, this compound is investigated for its interactions with various biological targets. Studies have demonstrated its binding affinity to different receptors and enzymes, which is critical for understanding its pharmacological potential. For example, it has been identified as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition could have therapeutic implications for conditions such as hyperpigmentation and melanoma.
Medicinal Applications
The medicinal properties of **4-(2-Amino-4-chlorophenyl)piperazin-1-yl](phenyl)methanone have been explored extensively:
- Anticancer Activity : Research indicates that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
- Neurological Disorders : The compound is also being studied for its effects on neurological disorders due to its ability to modulate neurotransmitter systems .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and as a precursor in synthesizing other chemical entities. Its unique structure makes it valuable for producing specialized chemicals used in pharmaceuticals and agrochemicals .
Case Studies
Several case studies illustrate the applications of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
- Antioxidant Activity : Research has shown that similar compounds can scavenge free radicals effectively, indicating their potential role as antioxidants in therapeutic formulations.
- Anti-inflammatory Effects : Some derivatives have been reported to inhibit pro-inflammatory cytokines, showcasing their potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Compound 14 : 4-(4-Amino-3-methoxyphenyl)piperazin-1-ylmethanone
- Key Differences: Substituent positions: Amino group at the 4-position (vs. 2-position in the target compound) and a methoxy group at the 3-position. Melting point: Not reported (oily state post-reduction) .
Compound 15 : 4-(4-Amino-3-(methoxymethoxy)phenyl)piperazin-1-ylmethanone
- Key Differences :
(4-(4-Nitrophenyl)piperazin-1-yl)(phenyl)methanone
- Key Differences: Nitro group at the 4-position (electron-withdrawing) instead of amino and chloro. Impact: Higher reactivity for reduction reactions (nitro→amino conversion). Reported yield: 87%; NMR data confirmed structure .
TRR469 : (2-Amino-4-[(4-phenylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)thiophen-3-yl)-(4-chlorophenyl)methanone
- Key Differences: Incorporates a thiophene ring and additional fluorophenyl group. The target compound’s simpler phenyl group may limit similar receptor interactions .
Acridine Derivatives (e.g., Compound 19) :
- Key Differences: Acridine core with piperazine and methanone groups. Impact: Demonstrated anti-prion, neuroprotective, and anti-cholinesterase activities (83% yield, HPLC purity >98%).
Thiazole Derivatives (e.g., Compound 297) :
Structural Modifications and Drug Design
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (target) vs. Amino at 2-position (target) vs. 4-position (Compound 14): Alters hydrogen-bonding capacity and receptor binding geometry.
- Heterocycle Incorporation: Thiophene (TRR469) or acridine (Compound 19) rings introduce planar structures for stacking interactions, unlike the target’s non-planar phenyl groups .
Biological Activity
4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone, a compound belonging to the piperazine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological interactions, and potential therapeutic applications, supported by case studies and research findings.
- IUPAC Name : 4-(2-amino-4-chlorophenyl)piperazin-1-ylmethanone
- Molecular Formula : C17H18ClN3O
- Molecular Weight : 315.797 g/mol
- CAS Number : 712293-70-4
Synthesis
The synthesis of 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-amino-4-chlorobenzonitrile with piperazine in a suitable solvent, often employing catalysts like palladium on carbon (Pd/C) for enhanced yield and purity. The process may vary in industrial settings to optimize conditions for large-scale production.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has shown potential as an inhibitor of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Inhibition of TYR can have therapeutic implications for conditions such as hyperpigmentation and melanoma.
In Vitro Studies
Research indicates that derivatives of piperazine, including 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone, exhibit significant inhibitory effects on TYR. For instance, a study reported that certain derivatives demonstrated IC50 values indicating potent inhibition of TYR activity, suggesting their potential as anti-melanogenic agents .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound 10 | 3.8 | Strong TYR inhibitor |
| Precursor Compound 1 | 5.0 | Moderate TYR inhibitor |
| Unsubstituted Compound 2 | 10.0 | Weak TYR inhibitor |
Case Studies
- Anti-Melanogenic Effects : In vitro assays using B16F10 melanoma cells showed that 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone exhibited anti-melanogenic properties without cytotoxic effects at concentrations up to 25 μM . This highlights its potential for cosmetic applications aimed at reducing skin pigmentation.
- Dopamine Receptor Affinity : Another study focused on the compound's affinity for dopamine receptors, particularly the D4 receptor. It was found that similar piperazine derivatives exhibited high selectivity and affinity for D4 receptors, which are implicated in various neuropsychiatric disorders .
- In Silico Studies : Computational studies have revealed that many derivatives of this compound adhere to Lipinski's rule of five, indicating favorable pharmacokinetic properties and low toxicity profiles . These findings support the development of new therapeutic agents based on this scaffold.
Q & A
What are the established synthetic pathways for 4-(2-Amino-4-chlorophenyl)piperazin-1-ylmethanone, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including:
- Amide formation : Coupling 4-chlorobenzoyl chloride with a pre-synthesized 4-(2-aminophenyl)piperazine intermediate under basic conditions (e.g., triethylamine) .
- Protection/deprotection strategies : To prevent side reactions, the 2-amino group on the phenyl ring may require protection (e.g., using Boc groups) during piperazine ring formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used for isolation. Yield optimization can be achieved by controlling stoichiometry, solvent polarity, and reaction temperature .
Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm the piperazine ring connectivity, aromatic substituents, and amine proton environments. For example, the 2-aminophenyl group shows distinct NH signals at δ 4.8–5.2 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak at m/z 315.8 (M+H) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
How can researchers evaluate the biological activity of this compound, particularly its receptor binding profiles?
- In vitro assays : Radioligand binding studies (e.g., H-serotonin or H-dopamine displacement) to determine affinity for serotonin (5-HT) or dopamine D receptors, common targets for piperazine derivatives .
- Functional assays : cAMP accumulation or calcium flux assays to assess agonist/antagonist activity .
- Cross-validation : Compare results with structurally related compounds (e.g., 4-(4-fluorobenzyl)piperazin-1-ylmethanone) to identify substituent-dependent activity trends .
What strategies are recommended to address poor aqueous solubility during formulation for in vivo studies?
- Salt formation : React the free base with hydrochloric acid to form a water-soluble hydrochloride salt .
- Co-solvent systems : Use vehicles like 10% DMSO in saline or cyclodextrin-based solutions for intraperitoneal administration .
- Nanoparticle encapsulation : Lipid-based nanoparticles can enhance bioavailability for oral dosing .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Substituent variation : Synthesize analogs with halogens (F, Br) or methyl groups on the phenyl ring to modulate lipophilicity and receptor affinity .
- Bioisosteric replacement : Replace the 4-chlorophenyl group with a 4-trifluoromethylphenyl moiety to enhance metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor binding pockets and guide synthetic modifications .
How should contradictory data in receptor binding assays be resolved?
- Assay replication : Repeat experiments under standardized conditions (pH, temperature, cell line) to rule out technical variability .
- Orthogonal validation : Confirm results using alternative methods (e.g., fluorescence polarization alongside radioligand assays) .
- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent effects, protein concentration) .
What computational tools are suitable for predicting this compound’s metabolic pathways and toxicity?
- ADMET prediction : Software like SwissADME or admetSAR to estimate permeability, CYP450 interactions, and hepatotoxicity .
- Molecular dynamics simulations : GROMACS to model interactions with metabolic enzymes (e.g., cytochrome P450 3A4) .
- Density Functional Theory (DFT) : Calculate reaction energies for potential oxidation or hydrolysis pathways .
Are there reported synergistic effects of this compound with other therapeutic agents?
While direct evidence is limited for this compound, related piperazine derivatives show synergy with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
